molecular formula C15H20N4S B1275588 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 669748-48-5

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275588
CAS No.: 669748-48-5
M. Wt: 288.4 g/mol
InChI Key: RAGPQLCQEQJMOG-UHFFFAOYSA-N
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Description

4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H20N4S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired triazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the diethylamino group on the phenyl ring. This functional group can enhance the compound’s solubility and its ability to interact with biological targets, potentially leading to improved biological activity compared to similar compounds .

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c1-4-11-19-14(16-17-15(19)20)12-7-9-13(10-8-12)18(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGPQLCQEQJMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396668
Record name 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669748-48-5
Record name 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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